molecular formula C16H10F3N3S B2963850 3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine CAS No. 478048-14-5

3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine

Cat. No.: B2963850
CAS No.: 478048-14-5
M. Wt: 333.33
InChI Key: ISEANBIBPVJLEN-UHFFFAOYSA-N
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Description

3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine is a high-purity organic compound supplied for research and development applications. This chemical belongs to the class of diarylthioethers and features a 1,2,4-triazine ring system, a scaffold recognized for its potential in medicinal chemistry . Compounds with the 1,2,4-triazine core are of significant research interest due to their diverse biological activities and are often investigated for their similarity to biological nucleotides and nucleosides . Specifically, 1,2,4-triazine derivatives have been scientifically explored for their in vitro anticancer properties . Research indicates that related sulfur-containing 1,2,4-triazine compounds demonstrate promising activity against human breast cancer cell lines, such as MCF-7 and MDA-MB-231, by inhibiting cancer cell viability and DNA biosynthesis . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This product is intended for use in laboratory research only, to further investigate these and other potential mechanisms of action. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

3-phenyl-5-phenylsulfanyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3S/c17-16(18,19)13-15(23-12-9-5-2-6-10-12)20-14(22-21-13)11-7-3-1-4-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEANBIBPVJLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, antifungal, anticancer, and other pharmacological activities.

  • Molecular Formula : C19H14F3N3S
  • Molecular Weight : 405.40 g/mol
  • CAS Number : 478048-14-5

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives of triazine have shown effectiveness against various bacterial strains. In a study examining related compounds, some demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of triazine derivatives is particularly noteworthy. Compounds similar to this compound have been tested against Candida albicans and other fungal strains. The results showed that certain derivatives could inhibit fungal growth effectively, with MIC values comparable to established antifungal agents like amphotericin B .

Anticancer Activity

Studies have also explored the anticancer properties of triazine derivatives. For example, compounds containing trifluoromethyl groups have been linked to enhanced cytotoxicity against various cancer cell lines. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The mechanism often involves the disruption of cellular signaling pathways essential for cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazine derivatives. The presence of electronegative substituents such as trifluoromethyl groups significantly enhances the biological activity by increasing lipophilicity and improving membrane permeability .

CompoundStructureMIC (µg/mL)Activity Type
This compoundStructure0.25 - 1.9Antimicrobial
Related Triazine DerivativeStructure0.39 - 0.78Antifungal
Another Triazine VariantStructure<500 nMAnticancer

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various triazine derivatives against Candida species, demonstrating that compounds with trifluoromethyl substitutions exhibited superior efficacy compared to their non-substituted counterparts .
  • Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines revealed that certain triazine derivatives induced significant cytotoxic effects, leading to a reduction in cell viability and increased apoptosis markers compared to control groups .

Comparison with Similar Compounds

Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS 338965-81-4)

  • Structure : Features a 4-methylphenyl group at position 3, a 3-(trifluoromethyl)phenylsulfanyl group at position 5, and an ethyl carboxylate at position 6.
  • Key Differences: The ethyl carboxylate at position 6 introduces polarity, enhancing aqueous solubility compared to the non-polar trifluoromethyl group in the target compound. The 4-methylphenyl substituent may reduce steric hindrance compared to the unsubstituted phenyl group in the target compound.
  • Applications : Likely optimized for solubility in pharmaceutical formulations .

N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (CAS 383148-46-7)

  • Structure : Contains an N-methylamine group at position 5 instead of phenylsulfanyl.
  • Reduced lipophilicity compared to the phenylsulfanyl-substituted target compound.
  • Molecular Weight : 254.21 g/mol (vs. ~319 g/mol for the target compound), indicating a simpler substituent profile .

Sulfur-Containing Triazines

The synthesis of 3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine likely involves nucleophilic substitution or anion-mediated coupling, as seen in . For example, Branowska et al. synthesized analogous sulfonyl-substituted triazines via BuLi-mediated reactions at -78°C, achieving moderate yields (37–52.5%). This contrasts with the target compound’s phenylsulfanyl group, which may require milder conditions due to reduced electron-withdrawing effects compared to sulfonyl groups .

Trifluoromethylation Strategies

The trifluoromethyl group in the target compound could be introduced via the Ruppert reaction (TMSCF₃ with iodinated precursors), as demonstrated for benzo[e][1,2,4]triazines in . This method offers regioselectivity but requires rigorous anhydrous conditions .

Physicochemical Properties

Spectral Data

  • Fluorine NMR : In fluorine-substituted triazines (e.g., ), the C-F signal appears at ~138.6 ppm, consistent with trifluoromethyl groups. The target compound’s -CF₃ group would exhibit similar deshielding .
  • Sulfur Effects : The phenylsulfanyl group in the target compound may show distinct ¹H NMR shifts (e.g., aromatic protons near sulfur) compared to sulfonyl or amine derivatives .

Lipophilicity and Solubility

  • The trifluoromethyl group increases logP (lipophilicity), while sulfanyl groups balance this with moderate polarity. Ethyl carboxylate derivatives () exhibit higher solubility but lower membrane permeability .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Positions) Molecular Formula Key Features Biological Activity Reference
Target Compound 3-Ph, 5-PhS, 6-CF₃ C₁₇H₁₂F₃N₃S High lipophilicity, redox-active sulfanyl Not reported (predicted)
Ethyl 3-(4-methylphenyl)-5-PhS-6-CO₂Et 3-4-MePh, 5-PhS, 6-CO₂Et C₂₀H₁₆F₃N₃O₂S Enhanced solubility, polar carboxylate Pharmaceutical candidate
N-Methyl-3-Ph-6-CF₃-5-amine 3-Ph, 5-NHMe, 6-CF₃ C₁₁H₉F₃N₄ Hydrogen-bonding capability Not reported
3-(Trifluoromethyl)benzo[e]triazine 3-CF₃ on benzo-fused triazine C₈H₄F₃N₃ Fused aromatic system, rigid structure Materials science applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine, and how can reaction efficiency be improved?

  • Methodological Answer : Synthesis of triazine derivatives often employs solvent-free interactions or one-pot strategies. For example, 4,6-disubstituted triazines can be synthesized via cotrimerization of aromatic nitriles with guanidine derivatives, optimizing reaction time and yield by adjusting stoichiometry and temperature . To improve efficiency, computational pre-screening of reaction conditions (e.g., solvent polarity, catalyst loading) using quantum chemical calculations can narrow experimental parameters, reducing trial-and-error iterations .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural elucidation typically combines NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight. Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, as demonstrated in studies of analogous triazine derivatives with phenyl and trifluoromethyl substituents . For amorphous samples, powder XRD paired with DFT-optimized geometries can infer packing arrangements .

Advanced Research Questions

Q. How can density functional theory (DFT) and reaction path search methods optimize reaction mechanisms for this triazine derivative?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD employs quantum chemical reaction path searches to predict regioselectivity in triazine functionalization, guiding experimentalists to prioritize pathways with lower activation barriers . Comparative studies between computed and experimental IR/Raman spectra validate mechanistic hypotheses .

Q. What strategies resolve contradictions between experimental and computational data in reaction kinetics or product distribution?

  • Methodological Answer : Iterative feedback loops integrate experimental results (e.g., HPLC yield, kinetic profiles) with computational refinements. Discrepancies in activation energies may arise from solvent effects or implicit solvation models; recalibrating DFT parameters (e.g., including dispersion corrections) improves alignment . For ambiguous product ratios, tandem MS/MS fragmentation or in-situ NMR monitoring clarifies intermediate stability .

Q. How can membrane separation technologies or advanced reactor designs enhance purification of this triazine compound?

  • Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 nm) selectively separate triazine derivatives from byproducts based on molecular weight and polarity. Continuous-flow reactors with immobilized catalysts improve yield in multi-step syntheses by minimizing side reactions, as shown in analogous triazine systems . Process simulation software (e.g., Aspen Plus) models mass transfer limitations to optimize reactor geometry .

Q. What role do substituents (phenylsulfanyl, trifluoromethyl) play in modulating electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the triazine core, facilitating nucleophilic substitutions. Phenylsulfanyl groups enhance π-stacking interactions, as evidenced by SCXRD data showing shortened aryl-Triazine distances (3.4–3.6 Å) . Electrochemical studies (cyclic voltammetry) quantify substituent effects on redox potentials, correlating with DFT-calculated HOMO/LUMO gaps .

Data Management and Experimental Design

Q. How can chemical software streamline data analysis and experimental design for triazine-based research?

  • Methodological Answer : Platforms like Gaussian or ORCA automate DFT workflows, while cheminformatics tools (e.g., KNIME) cluster reaction outcomes into actionable trends. Virtual screening of solvent/catalyst combinations reduces lab trials by 40–60%, as validated in ICReDD’s reaction discovery pipeline . Secure data management systems (e.g., LabArchive) encrypt spectral datasets and ensure reproducibility .

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